molecular formula C27H26N2O2 B456313 2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B456313
M. Wt: 410.5g/mol
InChI Key: TUCJRYNYRVVHAW-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative is reacted with 4-methylbenzylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-6-methyl-N-(4-methylbenzyl)-4-quinolinecarboxamide
  • 2-(4-ethoxyphenyl)-6-methyl-N-(4-methylbenzyl)-4-quinolinecarboxylate

Uniqueness

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5g/mol

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O2/c1-4-31-22-12-10-21(11-13-22)26-16-24(23-15-19(3)7-14-25(23)29-26)27(30)28-17-20-8-5-18(2)6-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)

InChI Key

TUCJRYNYRVVHAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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